![molecular formula C15H15ClN6S2 B238270 1-(2-クロロフェニル)-3-[[(E)-1-(2-ピリジル)エチリデンアミノ]カルバモチオイルアミノ]チオ尿素 CAS No. 127142-14-7](/img/structure/B238270.png)

1-(2-クロロフェニル)-3-[[(E)-1-(2-ピリジル)エチリデンアミノ]カルバモチオイルアミノ]チオ尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

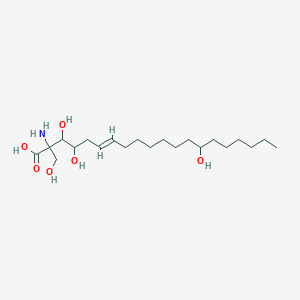

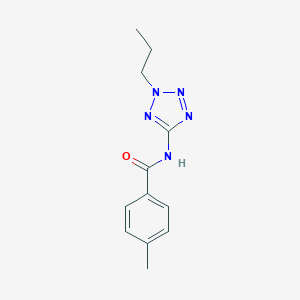

1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea, also known as 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea, is a useful research compound. Its molecular formula is C15H15ClN6S2 and its molecular weight is 378.9 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

シャガス病の治療

化合物348U87は、シャガス病の原因となる寄生虫であるトリパノソーマ・クルージに対する薬剤再利用候補として特定されています . この病気は世界で600万人から700万人に影響を与え、米国ではこれらの症例の推定30万人から100万人が含まれています . この化合物は、寄生虫に対して強力なin vitro活性を示しました .

抗ヘルペス化合物

化合物348U87は、抗ヘルペス特性を持つことが報告されています . これは、ウイルスリボヌクレオチドレダクターゼを標的にします , これは単純ヘルペスウイルスの複製に不可欠です。 これは、ヘルペス感染の治療のための潜在的な候補になります .

アシクロビルの活性の増強

抗ヘルペス特性に加えて、348U87は、一般的に使用されている抗ウイルス薬であるアシクロビルの活性を増強することが示されています . これは、ヘルペス感染の治療におけるアシクロビルの有効性を高めることができることを意味します .

アシクロビル耐性単純ヘルペスウイルス感染症の治療

アシクロビルと組み合わせて、化合物348U87は、アシクロビル耐性単純ヘルペスウイルス感染症の治療に使用されてきました . これは、ヘルペス感染の治療においてアシクロビルに対する耐性は増大する問題であるため、特に重要です

作用機序

Target of Action

The primary target of the compound 348U87 is ribonucleotide reductase (RNR) . RNR is an enzyme that plays a crucial role in DNA synthesis and repair, as it is responsible for the conversion of ribonucleotides into deoxyribonucleotides, the building blocks of DNA.

Mode of Action

348U87 acts as an inhibitor of ribonucleotide reductase . By inhibiting this enzyme, the compound interferes with DNA synthesis and repair, thereby affecting the replication of cells, including viral cells. Interestingly, 348U87 exhibits a synergistic effect with Acyclovir, a medication used to treat viral infections. This combination potentiates the antiviral activity of Acyclovir against herpes simplex virus (HSV) in an athymic nude mouse model .

Biochemical Pathways

The inhibition of ribonucleotide reductase by 348U87 affects the DNA synthesis pathway . This disruption leads to a decrease in the availability of deoxyribonucleotides, which are essential for DNA replication and repair. As a result, the replication of cells, including those of certain viruses, is hindered .

Pharmacokinetics

Given that it has been used in combination with acyclovir for antiviral therapy , it can be inferred that it has suitable pharmacokinetic properties for this application.

Result of Action

The inhibition of ribonucleotide reductase by 348U87 leads to a disruption in DNA synthesis and repair, thereby affecting cell replication. This is particularly impactful in the context of viral infections, where the replication of the virus is hindered. In combination with Acyclovir, 348U87 has been shown to potentiate the antiviral activity against HSV .

生化学分析

Biochemical Properties

The compound 348U87 is a ribonucleotide reductase inhibitor . Ribonucleotide reductase is a crucial enzyme in DNA synthesis, and by inhibiting this enzyme, 348U87 can affect the replication of herpes simplex virus (HSV) .

Cellular Effects

The effects of 348U87 on cells are primarily related to its role as a ribonucleotide reductase inhibitor . By inhibiting this enzyme, 348U87 can disrupt the DNA synthesis process, thereby affecting the replication of HSV within the cell .

Molecular Mechanism

The molecular mechanism of 348U87 involves the inhibition of ribonucleotide reductase . This enzyme is responsible for the conversion of ribonucleotides into deoxyribonucleotides, which are the building blocks of DNA. By inhibiting this enzyme, 348U87 can disrupt the DNA synthesis process, thereby affecting the replication of HSV .

Temporal Effects in Laboratory Settings

It is known that 348U87 exhibits a synergistic effect with Acyclovir, enhancing the antiviral activity of Acyclovir against HSV in athymic nude mouse model .

Dosage Effects in Animal Models

It is known that 348U87 exhibits a synergistic effect with Acyclovir, enhancing the antiviral activity of Acyclovir against HSV in athymic nude mouse model .

Metabolic Pathways

As a ribonucleotide reductase inhibitor, 348U87 likely interacts with the metabolic pathways involving DNA synthesis .

Subcellular Localization

As a ribonucleotide reductase inhibitor, it is likely that 348U87 localizes to the cytoplasm where ribonucleotide reductase is typically found .

特性

IUPAC Name |

1-(2-chlorophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLKOELWSMRYHV-VXLYETTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1Cl)/C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)

![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)

![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)

![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)